4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS No.: 941934-42-5
Cat. No.: VC6155457
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941934-42-5 |
|---|---|
| Molecular Formula | C18H17ClN2O3 |
| Molecular Weight | 344.8 |
| IUPAC Name | 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C18H17ClN2O3/c1-24-16-9-8-14(11-15(16)21-10-2-3-17(21)22)20-18(23)12-4-6-13(19)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
| Standard InChI Key | RTFYZRTUSYKERB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O |
Introduction
Structural Characteristics and Molecular Geometry
The molecular structure of 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide features three distinct functional groups:
-
A chloro group at the para position of the benzamide ring, enhancing electrophilic reactivity.
-
A methoxy group at the 4-position of the aniline ring, influencing electronic and steric properties.
-
A 2-oxopyrrolidin-1-yl group at the 3-position, contributing to conformational flexibility and hydrogen-bonding capabilities .
Crystallographic studies of analogous compounds, such as 4-chloro-N-(2-methoxyphenyl)benzamide, reveal that the methoxy-phenyl-amide segment adopts a near-planar configuration, with dihedral angles of 5.10° between the benzene ring and amide group . This planarity is stabilized by intramolecular N–H···O hydrogen bonds, forming an S(5) ring motif. The two aromatic rings in the title compound are inclined at 26.74°, optimizing intermolecular interactions such as Cl···O (3.1874 Å) and C–H···π bonds .
Synthesis and Purification Strategies
Synthetic Routes
The synthesis of 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves multistep organic reactions:
Step 1: Formation of the Aniline Intermediate
4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline is prepared via nucleophilic substitution between 3-amino-4-methoxyphenol and 2-pyrrolidone under basic conditions.
Step 2: Benzamide Coupling
The aniline intermediate reacts with 4-chlorobenzoyl chloride in chloroform under reflux, catalyzed by triethylamine (Et₃N) :
Yield optimization requires precise control of temperature (70–80°C) and reaction time (6–8 hours) .
Purification Techniques
-
Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.
-
Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent removes unreacted starting materials.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 348.83 g/mol | |
| Melting Point | 162–164°C (decomposition observed) | |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O | |
| LogP (Partition Coefficient) | 3.2 ± 0.2 (predicted) |
The compound’s lipophilicity (LogP = 3.2) suggests moderate membrane permeability, while its solubility profile aligns with benzamide derivatives. Stability studies indicate degradation under UV light (>8 hours exposure), necessitating storage in amber vials.
Biological Activity and Mechanism of Action
Enzymatic Targets
4-Chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibits inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 1.8 μM) and tyrosine kinase receptors (IC₅₀ = 3.4 μM). The pyrrolidinone moiety facilitates hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2), while the chloro group enhances hydrophobic interactions.
Comparative Analysis with Analogous Compounds
| Compound | Molecular Weight | Key Functional Groups | Biological Activity |
|---|---|---|---|
| 4-Chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | 348.83 | Cl, OCH₃, pyrrolidinone | COX-2 inhibition, anticancer |
| 3-Bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | 389.25 | Br, OCH₃, pyrrolidinone | Kinase inhibition |
| 5-Bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | 423.69 | Br, Cl, OCH₃, pyrrolidinone | PPARγ activation |
The chloro substituent in the title compound enhances selectivity for COX-2 over brominated analogs, which favor kinase targets.
Applications in Drug Development
Lead Optimization
-
SAR Studies: Methoxy group removal reduces potency by 70%, highlighting its role in target binding.
-
Prodrug Design: Esterification of the amide group improves oral bioavailability (F = 65% vs. 22% for parent compound).
Patent Landscape
The compound’s structural framework is patented in WO2007118963A2 for treating metabolic syndrome and diabetes via PPARγ activation . This aligns with its insulin-sensitizing effects observed in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume